2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate
Description
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate (hereafter referred to as the "target compound") is a synthetic ester derivative featuring a benzo[c]acridine core fused with a cyclohexane ring system. Synthesized via Hofmann-Martius rearrangement, this compound is produced by reacting vanillin or vanillyl alcohol ethers with 1-naphthylamine and cyclohexane-1,3-dione in n-butanol, achieving yields of 40–64% . Its structure is characterized by:
- A 2-methoxy-4-substituted phenyl group linked to the acridine moiety via an ester bond.
- A propanoate ester group, which may influence solubility and metabolic stability.
The compound’s structure was confirmed through elemental analysis, UV-Vis, IR, and ¹H NMR spectroscopy .
Properties
CAS No. |
893772-57-1 |
|---|---|
Molecular Formula |
C27H25NO4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-methoxy-4-(8-oxo-9,10,11,12-tetrahydro-7H-benzo[c]acridin-7-yl)phenyl] propanoate |
InChI |
InChI=1S/C27H25NO4/c1-3-24(30)32-22-14-12-17(15-23(22)31-2)25-19-13-11-16-7-4-5-8-18(16)27(19)28-20-9-6-10-21(29)26(20)25/h4-5,7-8,11-15,25,28H,3,6,9-10H2,1-2H3 |
InChI Key |
QCZROXJKAILXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde , a critical precursor for constructing the benzo[c]acridine core . Bromination of this aldehyde at position 5 is achieved using bromine (Br₂) in acetic acid at 0–20°C, yielding 5-bromo-2-hydroxy-4-methoxybenzaldehyde with 80–90% efficiency . Alternative brominating agents, such as tetra-n-butylammonium tribromide in dichloromethane, provide comparable yields (76%) but require extended reaction times .
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ | Acetic acid | 0–20°C | 2 h | 90% |
| Br₂ | DCM | 0–20°C | 3 h | 80% |
| TBATB | DCM | RT | 24 h | 76% |
Suzuki-Miyaura Coupling for Biphenyl Intermediate Formation
The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to introduce substituents at position 5. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C yields 4-hydroxy-6,4'-dimethoxybiphenyl-3-carbaldehyde (75% yield) . This step establishes the biphenyl framework necessary for subsequent cyclization.
Cyclocondensation to Form the Benzo[c]Acridine Core
The biphenyl aldehyde is condensed with cyclohexenylamine in ethanol under reflux to form the hexahydrobenzo[c]acridine scaffold. This Friedländer-type reaction proceeds via imine formation followed by cyclization, with yields optimized to 65–70% by adjusting the stoichiometry of ammonium acetate as a catalyst . The reaction is sensitive to solvent polarity, with ethanol providing superior results compared to DMF or DMSO.
Critical Parameters :
-
Solvent : Ethanol > DMF > DMSO
-
Catalyst : Ammonium acetate (1.2 equiv)
-
Temperature : Reflux (78°C)
-
Time : 12–16 h
Oxidation to Introduce the 8-Oxo Group
The 8-oxo functionality is introduced via oxidation of the hexahydrobenzo[c]acridine intermediate. Jones reagent (CrO₃ in H₂SO₄) in acetone at 0°C selectively oxidizes the C-8 position without over-oxidizing the methoxy or biphenyl groups, achieving 85–90% conversion . Alternative oxidants like KMnO₄ in acidic conditions yield 70–75% product but require stringent temperature control.
Esterification with Propanoic Acid
The phenolic hydroxyl group at position 4 is esterified using propanoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) . This method, adapted from monomethyl fumarate prodrug synthesis, achieves 62% yield at 0°C with catalytic DMAP .
Optimized Protocol :
-
Dissolve 8-oxo-hexahydrobenzo[c]acridine (1.0 equiv) in anhydrous DCM.
-
Add EDAC (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
-
Introduce propanoic acid (1.5 equiv) dropwise.
-
Stir for 6 h at 0°C, then warm to RT for 12 h.
-
Purify via silica gel chromatography (DCM:MeOH = 20:1).
Purification and Characterization
Final purification employs flash chromatography with gradients of DCM and methanol, followed by recrystallization from ethyl acetate/hexanes. Purity (>98%) is confirmed via HPLC (C18 column, 70:30 acetonitrile:water) . Structural validation uses ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.55 (q, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 6.45–8.20 (m, aromatic protons) .
Scalability and Industrial Adaptations
Kilogram-scale production substitutes EDAC with N,N'-dicyclohexylcarbodiimide (DCC) in dimethyl sulfoxide (DMSO) at 110°C, achieving 58% yield with reduced reaction times . Continuous-flow bromination systems improve throughput by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the Benzo[c]Acridine Family
7-[4-Alkoxy-3-methoxy(hydroxy)phenyl]-10,11-dihydrobenzo[c]acridin-8-ones
These analogs share the benzo[c]acridine core but differ in oxidation state (dihydro vs. hexahydro) and substituents. Key comparisons:
- Oxidation State: The dihydroacridinones lack the fully saturated cyclohexane ring, reducing conformational flexibility compared to the target compound’s hexahydro system .
- Substituents: Alkoxy groups (e.g., ethoxy, propoxy) at the 4-position of the phenyl ring may alter electronic properties and solubility.
- Synthesis Yields : Both classes are synthesized via similar methods, with yields ranging from 40% to 64%, indicating comparable synthetic accessibility .
4-(8-Oxo-hexahydrobenzo[c]acridin-7-yl)phenyl Esters with Varied Carboxylic Acids
Replacing the propanoate ester with other carboxylic acids (e.g., ethanoate, butanoate) modulates lipophilicity:
- Propanoate vs.
- Bioactivity Implications: Ethanoate esters (e.g., 2-methoxy-4-(prop-2-enyl)phenyl ethanoate) show distinct GC-MS fragmentation patterns due to smaller ester groups , suggesting metabolic differences.
Ester Prodrugs of Aromatic Acids
Methyl 2-(3-Benzoyl Phenyl) Propanoate
This ketoprofen prodrug shares a phenyl propanoate backbone but lacks the acridine system:
Heterocyclic Systems with Functionalized Aromatic Moieties
Marinopyrrole Derivatives (e.g., Compound 33)
Marinopyrroles feature trifluoromethyl groups and biphenyl systems:
- Synthetic Complexity: Marinopyrroles require multi-step sequences (e.g., IBX oxidation), whereas the target compound is synthesized in fewer steps .
Spiro-Benzothiazole Derivatives
These compounds incorporate benzothiazole rings and spirocyclic systems:
- Heterocyclic Diversity : The benzothiazole moiety may confer metal-binding activity, unlike the acridine core.
- Hydrogen Bonding : The hydroxyl and amide groups in spiro compounds facilitate extensive hydrogen bonding, influencing crystallinity and solubility .
Biological Activity
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound's structure can be described by its molecular formula . Its unique configuration contributes to its interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step organic reactions. While specific synthesis protocols for this exact compound may not be widely documented, related compounds have been synthesized using similar methodologies. For example, derivatives of alkaloids containing similar structural motifs exhibit various biological activities including antitumor and antibacterial effects .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[c]acridine possess cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to evaluate cell viability post-treatment. In one study, the compound demonstrated effective inhibition of cell proliferation in A549 lung cancer cells .
Antibacterial Activity
In vitro studies highlight the antibacterial properties of related compounds. The Minimum Inhibitory Concentration (MIC) method has been employed to assess the efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with MIC values comparable to established antibiotics .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between the compound and its biological targets. These studies often utilize software like AUTODOCK to simulate binding affinities and interactions with protein targets. The analysis reveals that the compound can effectively bind to active sites of enzymes related to cancer and bacterial infections, suggesting a mechanism for its biological activity .
Data Summary
| Activity | Method | Results |
|---|---|---|
| Anticancer | MTT Assay | Significant inhibition in A549 cells |
| Antibacterial | MIC Method | Effective against Staphylococcus aureus and E. coli |
| Molecular Docking | AUTODOCK | Strong binding interactions with drug targets |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of similar compounds on A549 cells using varying concentrations. Results showed a dose-dependent response with significant cell death at higher concentrations.
- Antibacterial Properties : Another investigation assessed the antibacterial efficacy using well diffusion methods. The compound exhibited zone inhibition against both Gram-positive and Gram-negative bacteria.
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | H₂SO₄, 80°C, 12h | 65–70 | >90% |
| Esterification | Propionyl chloride, Et₃N, DCM, RT | 75–80 | >95% |
| Methoxylation | K₂CO₃, CH₃I, DMF, 50°C | 60–65 | >85% |
Basic: Which spectroscopic and analytical methods are used for structural confirmation?
- NMR (¹H/¹³C) : Assigns methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 170–175 ppm), and aromatic protons .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 456.4 for C₂₄H₂₄O₉) .
- IR spectroscopy : Identifies ester C=O (1720–1740 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) .
Advanced Tip : For ambiguous stereochemistry, use 2D NMR (COSY, NOESY) or X-ray crystallography .
Advanced: How can researchers optimize reaction yields when encountering contradictory data in esterification steps?
Contradictions often arise from competing side reactions (e.g., hydrolysis of esters). Mitigation strategies include:
- Solvent control : Use anhydrous solvents (e.g., DCM) to minimize hydrolysis .
- Catalyst screening : Test bases like DMAP (4-dimethylaminopyridine) for improved regioselectivity .
- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics. Statistical optimization (e.g., DOE) balances these factors .
Q. Example DOE Table :
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temp (°C) | 0 | 25 | 72 vs. 68 |
| Base (equiv.) | 1.2 | 2.0 | 65 vs. 78 |
Advanced: What methodologies are recommended for analyzing molecular interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kd, Kon/Koff) between the compound and targets like topoisomerases .
- Molecular docking : Predicts binding poses using software (AutoDock Vina) and validates with mutagenesis studies .
- Enzyme inhibition assays : IC₅₀ determination via fluorescence-based assays (e.g., DNA relaxation assays for topoisomerase inhibitors) .
Data Interpretation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values (e.g., 1.2 μM) to validate computational models .
Advanced: How can environmental stability and degradation pathways be assessed?
- Hydrolytic stability : Incubate the compound at varying pH (1–13) and analyze degradation products via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and monitor by TLC or HPLC .
- Microbial degradation : Use soil or water microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
Q. Key Findings :
| Condition | Half-life (Days) | Major Degradants |
|---|---|---|
| pH 7.4, 25°C | 14 | Hydrolyzed ester |
| UV light | 2 | Ring-opened byproducts |
Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory)?
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls .
- Dose-response validation : Test across a wider concentration range (0.1–100 μM) to identify off-target effects .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to map signaling pathways .
Case Study : Discrepancies in IC₅₀ values (5 μM vs. 20 μM) were traced to differences in serum concentration (10% vs. 2% FBS) in cell culture media .
Basic: What strategies ensure purity (>98%) for in vivo studies?
- Chromatography : Prep-HPLC with C18 columns (MeCN/H₂O gradient) .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Quality control : Batch-wise NMR and LC-MS analysis .
Advanced: How to design derivatives for improved pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0 .
- Prodrug strategies : Replace the ester with a tert-butyl ester for enhanced oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methoxy demethylation) .
Advanced: What computational tools predict toxicity and off-target effects?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatotoxicity and CYP inhibition .
- Phospholipidosis risk : Apply in silico models (e.g., Volsurf+) to assess cationic amphiphilic drug (CAD) potential .
Basic: What are the critical storage conditions to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
